3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one
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Overview
Description
3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one is a compound that has been extensively studied for its potential applications in scientific research. Also known as PBOX-15, this compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. In
Mechanism of Action
The mechanism of action of 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes, such as topoisomerases and histone deacetylases. This inhibition leads to the activation of apoptotic pathways, which ultimately results in the death of cancer cells. Additionally, PBOX-15 has been found to have anti-inflammatory effects, which may be related to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, PBOX-15 has been shown to have antioxidant effects, which may be beneficial in the treatment of various diseases. The compound has also been found to have neuroprotective effects, which may be related to its potential use in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one in lab experiments is its well-established synthesis method. This allows for the production of high-quality PBOX-15 that can be used in a range of experiments. Additionally, PBOX-15 has been extensively studied, and its potential applications in various research fields have been well-documented. However, one limitation of using PBOX-15 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain experiments.
Future Directions
There are numerous future directions for the use of 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one in scientific research. One potential direction is the further exploration of its anti-cancer properties, particularly in the treatment of drug-resistant cancers. Additionally, PBOX-15 may have potential applications in the treatment of viral infections, such as HIV and hepatitis C. The compound may also be studied for its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Finally, future research may focus on the optimization of the synthesis method for PBOX-15, which may lead to the development of more efficient and cost-effective methods for producing the compound.
Conclusion
This compound is a compound that has shown great promise in scientific research. Its potential applications in cancer research, neurodegenerative disorders, and inflammatory diseases make it a promising candidate for further study. While its mechanism of action is not fully understood, its well-established synthesis method and range of biochemical and physiological effects make it a valuable tool in various research fields. With further research, PBOX-15 may prove to be a valuable asset in the fight against numerous diseases.
Synthesis Methods
The synthesis of 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one involves the reaction of 2-aminobenzoic acid with ethyl acetoacetate in the presence of acetic anhydride and pyrrolidine. This reaction produces a yellow solid, which is then purified through recrystallization to obtain the final product. The synthesis method has been well-established and has been used in numerous studies to produce high-quality PBOX-15.
Scientific Research Applications
3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one has been found to have a range of scientific research applications. One of the primary applications is in the field of cancer research. PBOX-15 has been shown to exhibit potent anti-cancer activity, making it a promising candidate for use in chemotherapy. Additionally, PBOX-15 has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Properties
IUPAC Name |
3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-12(14-7-3-4-8-14)9-15-10-5-1-2-6-11(10)18-13(15)17/h1-2,5-6H,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWZTEDZUGRICF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666334 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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